molecular formula C5H3FN2O3 B1531953 3-Fluoro-5-nitropyridin-2-OL CAS No. 1033202-14-0

3-Fluoro-5-nitropyridin-2-OL

Cat. No. B1531953
CAS RN: 1033202-14-0
M. Wt: 158.09 g/mol
InChI Key: WKCYGBXTZFFWMY-UHFFFAOYSA-N
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Description

“3-Fluoro-5-nitropyridin-2-OL” is a heterocyclic organic compound . It has a molecular weight of 158.1 and a molecular formula of C5H3FN2O3 . The IUPAC name for this compound is 3-fluoro-5-nitro-1H-pyridin-2-one .


Synthesis Analysis

The synthesis of nitropyridines, such as “3-Fluoro-5-nitropyridin-2-OL”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-nitropyridin-2-OL” can be represented by the canonical SMILES string: C1=C(C(=O)NC=C1N+[O-])F . The InChI Key for this compound is WKCYGBXTZFFWMY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Scientific Research Applications

Synthesis Applications

  • Substitution Methodologies : The compound 3-Fluoro-5-nitropyridin-2-OL is effectively used in the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines. This method is characterized by its regioselective nature, moderate temperature requirements, and reasonable yield, as demonstrated in the work by Culshaw et al. (2012) (Culshaw et al., 2012).

Chemical Synthesis and Modification

  • Production of Fluoropyridines : Research by Kuduk et al. (2005) details an efficient method for synthesizing fluoropyridines using 3-Fluoro-5-nitropyridin-2-OL, highlighting the fluorodenitration reaction mediated by tetrabutylammonium fluoride under mild conditions (Kuduk, Dipardo & Bock, 2005).
  • Nucleoside Analog Synthesis : The compound is utilized in the synthesis of pyridine nucleosides related to 5-fluorouracil and 5-fluorocytosine, as explored in studies by Nesnow and Heidelberger (1973, 1975) (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).

Analytical Applications

  • Protein and Peptide Analysis : The compound has been applied in determining the N-terminal groups in proteins and peptides, as described by Signor et al. (1969), where it reacts with free amino-groups to form easily hydrolyzable derivatives (Signor et al., 1969).
  • Circular Dichroism in Amino Acids : Toniolo et al. (1972) utilized 3-Fluoro-5-nitropyridin-2-OL for studying the circular dichroism of N-(3-nitro-2-pyridyl)amino-acids, providing insights into their chiroptical properties and chemical behavior (Toniolo et al., 1972).

Advanced Materials Research

  • Molecular Electronics : Derosa et al. (2003) investigated a molecule including a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine structure, demonstrating charge-induced conformational switching and rectifying behavior, suggesting applications in molecular electronics and nano-actuators (Derosa, Guda & Seminario, 2003).

Safety And Hazards

“3-Fluoro-5-nitropyridin-2-OL” is considered harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

properties

IUPAC Name

3-fluoro-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCYGBXTZFFWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674485
Record name 3-Fluoro-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-nitropyridin-2-OL

CAS RN

1033202-14-0
Record name 3-Fluoro-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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